2-(Chloromethyl)-5-methoxy-4-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-methoxy-4-pyridinol is an organic compound characterized by a pyridine ring substituted with a chloromethyl group at the 2-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol typically involves multiple steps, starting with the chloromethylation of pyridine derivatives. One common method is the reaction of 2,5-dimethoxypyridine with chloromethyl methyl ether in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction conditions require careful control of temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-methoxy-4-pyridinol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the chloromethyl group to a methylene group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, with nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: 2-(Methyl)-5-methoxy-4-pyridinol.
Substitution Products: Various pyridinol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloromethyl)-5-methoxy-4-pyridinol has several scientific research applications across different fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Industry: Its unique chemical properties make it useful in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-methoxy-4-pyridinol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloromethylpyridine
3-Chloromethylpyridine
4-Chloromethylpyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(chloromethyl)-5-methoxy-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-4-9-5(3-8)2-6(7)10/h2,4H,3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXADSASGUAYZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.